2-Chloro-6-fluoro-4-nitrophenol
Overview
Description
2-Chloro-6-fluoro-4-nitrophenol is a chemical compound with the molecular formula C6H3ClFNO3 . It is used in various applications, including as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C . This process produces 3,3,4,4-tetrafluorocyclohex-1-ene, which can be selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene . The latter can then be converted to 2-chloro-3,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene, 2,3-difluoro-6-nitrophenol, or 2-chloro-3-fluoro-4-nitrophenol via nitration, fluorodechlorination, and hydrolysis reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with chlorine, fluorine, and nitro groups attached to the benzene ring . The molecular weight of the compound is approximately 191.544 Da .Scientific Research Applications
Chemical Synthesis and Properties
2-Chloro-6-fluoro-4-nitrophenol is involved in various chemical synthesis processes. Clewley et al. (1989) discussed the formation of 4-halo-4-nitrocyclohexa-2,5-dienones during the nitration of p-halophenols, which include compounds related to this compound (Clewley, Cross, Fischer, & Henderson, 1989). Similarly, Bloomfield et al. (1983) explored the nitration mechanism of certain anisoles and phenols, potentially yielding insights into the chemical behavior of this compound derivatives (Bloomfield, Manglik, Moodie, Schofield, & Tobin, 1983).
Environmental Applications
The degradation of related compounds, such as 4-chloro-2-nitrophenol, has been studied for environmental applications. Saritha et al. (2007) investigated various advanced oxidation processes for degrading pollutants like 4-chloro-2-nitrophenol, which is structurally similar to this compound (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Photonic and Sensor Applications
Gale et al. (1999) described the use of the 4-nitrophenolate anion, which can be related to this compound, in colorimetric sensors for halide anions (Gale, Twyman, Handlin, & Sessler, 1999).
Analytical Chemistry
In analytical chemistry, compounds like this compound are studied for their properties and interactions. For example, Abkowicz-Bienko et al. (2000) conducted density functional studies on related compounds to understand their molecular structures and vibrational frequencies, which can be relevant for analyzing this compound (Abkowicz-Bienko, Bieńko, & Latajka, 2000).
Biodegradability and Toxicity
Research by O'Connor and Young (1989) on the biodegradability and toxicity of substituted phenols, including compounds similar to this compound, is significant for understanding its environmental impact and degradation pathways (O'Connor & Young, 1989).
Mechanism of Action
While the specific mechanism of action for 2-Chloro-6-fluoro-4-nitrophenol is not well-documented, it has been reported that a similar compound, 2-Chloro-4-nitrophenol, can be degraded by certain bacterial strains . The degradation process involves the conversion of 2-Chloro-4-nitrophenol to chlorohydroquinone (CHQ) and hydroquinone (HQ) via the 1,2,4-benzenetriol pathway .
Safety and Hazards
2-Chloro-6-fluoro-4-nitrophenol is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Proper protective measures should be taken when handling this chemical, including wearing protective gloves, eye protection, and face protection .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEKNGNVVLMMLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757251-37-9 | |
Record name | 2-chloro-6-fluoro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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